molecular formula C8H10BrNO2S B13193753 Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate

Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate

Cat. No.: B13193753
M. Wt: 264.14 g/mol
InChI Key: IPYGPENSQOQONT-LURJTMIESA-N
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Description

Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a thiophene ring substituted with a bromine atom, which is attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.

    Amino Acid Coupling: The brominated thiophene is then coupled with an amino acid derivative, such as methyl 2-amino-3-bromopropanoate, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates with anti-inflammatory, anti-cancer, and antimicrobial properties.

    Material Science: The compound is utilized in the development of conjugated polymers and organic semiconductors for electronic and optoelectronic applications.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate depends on its specific application:

    Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.

    Material Science: In electronic applications, the compound’s conjugated structure allows it to participate in charge transport and light absorption/emission processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-(2-thienyl)propanoate: Lacks the bromine substitution, resulting in different reactivity and properties.

    Methyl (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.

    Methyl (2S)-2-amino-3-(3-iodothiophen-2-yl)propanoate:

Uniqueness

Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Biological Activity

Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate, also known as Methyl 3-bromothiophenylalanine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₈H₁₁BrClNO₂S
  • Molecular Weight : 250.6 g/mol

The compound consists of an amino acid derivative with a brominated thiophene ring, which is essential for its biological interactions. The presence of bromine enhances its potential as an antimicrobial and anticancer agent due to increased reactivity and interaction with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The brominated thiophene structure allows for interactions with microbial cell membranes, leading to disruption and cell death. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been studied for its anticancer properties. Its mechanism may involve the modulation of enzyme activities associated with cancer cell proliferation. Specifically, it has been shown to inhibit certain kinases that play a role in tumor growth and metastasis .

The biological activity of this compound is attributed to its ability to:

  • Modulate Enzyme Activities : The compound interacts with various enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Interaction : It binds to specific receptors that are crucial in inflammatory and neurological pathways, influencing cellular responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey Features
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoateC₈H₁₁BrClNO₂SBromine at 5-position; different electronic properties
Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoateC₁₁H₁₆ClNO₄SContains a methylsulfonyl group; different biological activity
Methyl 2-amino-3-(thiophen-2-yl)propanoateC₈H₁₁ClNO₂SLacks bromination; simpler structure

This table highlights how variations in the structure influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

  • Antimicrobial Study : In a study published in 2021, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .
  • Anticancer Research : A 2020 study explored the effects of this compound on human cancer cell lines. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a promising avenue for cancer therapy .

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate

InChI

InChI=1S/C8H10BrNO2S/c1-12-8(11)6(10)4-7-5(9)2-3-13-7/h2-3,6H,4,10H2,1H3/t6-/m0/s1

InChI Key

IPYGPENSQOQONT-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=C(C=CS1)Br)N

Canonical SMILES

COC(=O)C(CC1=C(C=CS1)Br)N

Origin of Product

United States

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